C21H25FN2O3

Description

Significance of the C21H25FN2O3 Molecular Formula in Chemical Research

The molecular formula this compound is significant in chemical research primarily due to its association with compounds exhibiting notable biological activities. Researchers have synthesized and investigated various molecules with this formula, leading to the discovery of potential therapeutic agents. The specific combination of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in this arrangement allows for the formation of diverse structures with the potential to interact with biological targets.

One area of notable significance is in the development of antimicrobial agents. For instance, the compound 1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid, also known as FabHi, has been identified as a synthetic inhibitor of the β-ketoacyl-acyl carrier protein synthase III (FabH) in Haemophilus influenzae. nih.govcsic.es This enzyme is crucial for the first step in the fatty acid synthesis pathway in bacteria, making it a promising target for new antimicrobial drugs. nih.gov The investigation into FabHi highlights the potential of this compound compounds to address the growing problem of antimicrobial resistance. nih.govcsic.es

Furthermore, compounds with this molecular formula have shown promise in the field of neuroscience. A series of N-benzyl 2-acetamido-3-oxysubstituted propionamide (B166681) derivatives, including compounds with the this compound formula, have been explored for their anticonvulsant and pain-attenuating properties. science.govresearchgate.netnih.govresearchgate.net Specifically, research into compounds like (R)-N-4′-((3″-Fluoro)benzyloxy)benzyl 2-acetamido-3,3-dimethylbutanamide has demonstrated the potential for developing novel treatments for neurological conditions such as epilepsy and neuropathic pain. science.govcore.ac.uk The design of these molecules often involves merging structural motifs from known functional amino acids and α-aminoamides to create new chemical entities with enhanced therapeutic profiles. nih.gov

Overview of Structural Diversity and Isomeric Considerations for this compound Entities

The molecular formula this compound allows for a vast number of structural isomers, which are molecules that have the same molecular formula but different arrangements of atoms. This structural diversity is a key reason for the varied biological activities observed among compounds with this formula. Isomers can be broadly categorized as structural isomers (or constitutional isomers), where atoms are connected in a different order, and stereoisomers, where the connectivity is the same but the spatial arrangement of atoms is different.

Several distinct structural scaffolds have been identified for compounds with the formula this compound. These include derivatives of piperazine (B1678402), diazepan-5-one, and piperidine (B6355638), among others. The presence of different ring systems, functional groups, and substitution patterns contributes to the significant structural diversity.

For example, piperazine-containing compounds include:

2-(2-Fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one

2-(2-Fluorophenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one

A diazepan-5-one derivative is represented by:

4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one

Piperidine-containing structures include:

2-{[(3R,6R)-1-[(2-ethoxyphenyl)carbonyl]-6-methylpiperidin-3-yl]methoxy}-5-fluoropyridine surechembl.org

1-(5-(2-fluoro-5-(hydroxymethyl)phenyl)pyridin-2-yl)piperidine-4-acetic acid nih.govcsic.esresearchgate.net

Isomerism is a critical consideration in the study of this compound compounds. For instance, positional isomers can be seen in the piperazine derivatives where the methoxyphenyl group is attached at the ortho or para position. Stereoisomerism is also a crucial factor, as seen in the anticonvulsant research where the (R)-enantiomer of N-benzyl 2-acetamido-3-oxysubstituted propionamide derivatives often exhibits the desired pharmacological activity. science.govnih.govresearchgate.netcore.ac.uk The specific three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target.

Scope of Research Focus on this compound Chemistry

The research landscape for compounds with the molecular formula this compound is predominantly centered on medicinal chemistry and drug discovery. The diverse structures synthesized under this formula are often evaluated for their potential as therapeutic agents.

A major focus of this research is the exploration of structure-activity relationships (SAR). By synthesizing and testing a series of related compounds, chemists can determine which structural features are essential for biological activity. For example, in the study of anticonvulsant N-benzyl 2-acetamido-3-oxysubstituted propionamides, researchers have systematically modified different parts of the molecule to understand how these changes affect anticonvulsant and pain-reducing effects. researchgate.netnih.govresearchgate.net

Another key area of research is target identification and validation. The investigation into FabHi as an inhibitor of bacterial FabH is a prime example of this. nih.govcsic.es This research not only identifies a potential new drug but also validates the FabH enzyme as a viable target for antibacterial therapy.

The synthesis of these complex molecules is also a significant aspect of the research. Developing efficient and stereospecific synthetic routes is crucial for producing these compounds for further study.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

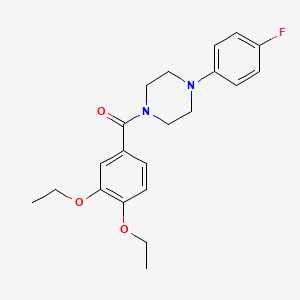

(3,4-diethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-3-26-19-10-5-16(15-20(19)27-4-2)21(25)24-13-11-23(12-14-24)18-8-6-17(22)7-9-18/h5-10,15H,3-4,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPZNWPNBYTGTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for C21h25fn2o3 Scaffolds

Retrosynthetic Analysis of C21H25FN2O3 Core Structures

A common retrosynthetic analysis of Maraviroc (1) dissects the molecule into three key fragments: 4,4-difluorocyclohexanecarboxylic acid (2), a chiral β-amino ester or its equivalent (3), and a triazole-substituted tropane (B1204802) (4). acs.orgacs.org This convergent approach allows for the parallel synthesis of these fragments, which are then coupled in the final stages of the synthesis. acs.org

Another innovative retrosynthetic strategy involves a C-H functionalization approach. nih.gov This design features a Du Bois cyclization of an acyclic sulfamate (B1201201) ester to construct the nitrogen-bearing benzylic stereocenter. nih.gov This strategy is notable for not requiring oxidation state adjustments to reach the final product. nih.gov

Table 1: Key Retrosynthetic Fragments of Maraviroc

| Fragment Number | Chemical Name | Role in Synthesis |

|---|---|---|

| 2 | 4,4-difluorocyclohexanecarboxylic acid | The acylating agent for the final amide bond formation. acs.org |

| 3 | (S)-3-amino-3-phenylpropionic acid derivative | The chiral core containing the key stereocenter. tandfonline.com |

| 4 | 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane | The tropane moiety responsible for key interactions with the CCR5 receptor. portico.org |

Classical Organic Synthesis Approaches to this compound Compounds

The classical synthesis of Maraviroc involves the assembly of the key fragments through established organic reactions. These methods have been refined for large-scale production. acs.org

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is critical in the synthesis of Maraviroc. Key C-N bond formations include the amidation reaction to form the final amide linkage between the chiral amine and the difluorocyclohexanecarboxylic acid. tandfonline.com This is typically achieved using a coupling agent. portico.org Another crucial C-N bond formation is the alkylation of the tropane nitrogen. nih.gov Reductive amination is a common method used to couple the tropane fragment with an aldehyde precursor of the side chain. acs.orgportico.org

The synthesis of the triazole-substituted tropane itself involves several C-N bond formations. For instance, an amino group on the tropane ring is acylated, and then cyclized with a hydrazide to form the 1,2,4-triazole (B32235) ring. portico.org

Cyclization reactions are fundamental to building the core structures of Maraviroc. The tropane core is synthesized via a Robinson-style synthesis. google.com The 1,2,4-triazole ring is constructed through a cyclization reaction involving an amide and a hydrazide. portico.orgnih.gov Specifically, an isobutyramide (B147143) derivative of the tropane is reacted with acetic hydrazide in the presence of pyridine (B92270) to yield the triazole ring. portico.org Another key cyclization is the rhodium-catalyzed C-H insertion in the Du Bois approach to form a cyclic sulfamate. nih.gov

The single stereocenter in Maraviroc is crucial for its biological activity, necessitating stereoselective synthesis. google.com One of the initial strategies developed by Pfizer involved the resolution of a racemic β-amino ester intermediate to obtain the desired (S)-enantiomer. tandfonline.com

More advanced methods focus on asymmetric synthesis to directly generate the chiral center with high enantioselectivity. One such approach utilizes (S)-tert-butanesulfinamide as a chiral auxiliary. tandfonline.comfigshare.com This method involves the stereoselective reduction of a sulfinylimine to establish the chiral amine, which is then acylated to give Maraviroc in high yield and stereoselectivity. tandfonline.com Another strategy employs an organocatalytic asymmetric aza-Michael addition to create the chiral β-amino aldehyde fragment. researchgate.netdiva-portal.org

Cyclization Reactions in this compound Construction

Modern Synthetic Techniques Applied to this compound Derivatives

Modern synthetic methods have been applied to improve the efficiency and sustainability of Maraviroc synthesis.

Metal-catalyzed reactions have been instrumental in the synthesis of Maraviroc. For example, a palladium-catalyzed debenzylation is used in the synthesis of the triazole-substituted tropane fragment. portico.org A rhodium-catalyzed C-H amination has been explored for the key cyclization step in an alternative synthetic route. nih.gov A novel approach utilizes a transition metal complex to catalyze the reaction between the tropane triazole and a chiral amido alcohol via a "borrowing hydrogen" or "hydrogen autotransfer" method. google.com

Organocatalysis has also emerged as a powerful tool. The asymmetric synthesis of a key chiral β-amino aldehyde intermediate has been achieved using a proline-derived organocatalyst. researchgate.net This reaction proceeds via an enantioselective tandem aza-Michael/hemiacetal formation. researchgate.net This organocatalytic approach offers a rapid way to construct the chiral core of Maraviroc and its analogues. diva-portal.org

Flow Chemistry and Continuous Synthesis of this compound Analogues

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods. stolichem.com In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This high level of control often leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net

The synthesis of this compound analogues, which are likely to be complex, multi-step processes, could greatly benefit from flow chemistry. For instance, the construction of a core heterocyclic system, followed by sequential functionalization, can be streamlined into a continuous, automated process. nih.gov This approach, often referred to as end-to-end continuous synthesis, minimizes manual handling and intermediate purification steps, which are often sources of yield loss and inefficiency in batch syntheses. nih.gov

Key advantages of applying flow chemistry to the synthesis of this compound analogues include:

Enhanced Safety: Many reactions used in the synthesis of complex molecules involve reactive intermediates or hazardous reagents. Flow reactors, with their small reaction volumes and superior heat and mass transfer, mitigate the risks associated with these processes. researchgate.net

Improved Efficiency and Yield: The precise control over reaction conditions in a flow system allows for the optimization of reaction parameters to maximize yield and minimize the formation of byproducts. stolichem.com

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reaction. stolichem.com

Automation: Flow chemistry setups can be fully automated, allowing for the synthesis of a library of this compound analogues by systematically varying the starting materials and reagents. nih.gov

A hypothetical multi-step flow synthesis of a this compound analogue could involve the use of packed-bed reactors containing immobilized catalysts or reagents. This would facilitate the removal of excess reagents and byproducts, delivering a cleaner product stream to the next synthetic step. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical this compound Analogue

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

| Reaction Scale | Limited by vessel size | Scalable by time or parallelization |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-to-volume ratio |

| Safety | Higher risk with exothermic/hazardous reactions | Inherently safer with small reaction volumes |

| Process Control | Less precise control over parameters | Precise control over temperature, pressure, and time |

| Reproducibility | Can be variable between batches | Highly reproducible |

| Automation | More complex to automate multi-step sequences | Readily amenable to automation |

Photochemical and Electrochemical Approaches in this compound Research

Photochemical and electrochemical methods offer unique and powerful ways to construct complex molecules by accessing reactive intermediates that are often difficult to generate using traditional thermal methods. mdpi.comresearchgate.net These techniques are increasingly recognized for their potential to enable novel transformations and improve the sustainability of chemical synthesis.

Photochemical Synthesis:

Photochemistry utilizes light to promote chemical reactions. In the context of synthesizing this compound analogues, photochemical reactions could be employed for a variety of transformations, such as C-H functionalization, cycloadditions, or the introduction of fluorine-containing moieties. Flow chemistry is particularly well-suited for photochemical reactions, as the narrow channels of a microreactor allow for uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in batch reactors. mdpi.com

Electrochemical Synthesis:

Electrochemistry uses electrical current to drive chemical reactions, replacing conventional reagents with electrons as a traceless and environmentally benign redox agent. researchgate.net This approach can be used for both oxidative and reductive transformations. For the synthesis of this compound scaffolds, electrosynthesis could be valuable for forming key bonds, such as carbon-nitrogen or carbon-carbon bonds, under mild conditions and without the need for stoichiometric chemical oxidants or reductants. researchgate.net

Potential applications in this compound synthesis could include:

Electrochemical C-H Amination: To introduce a nitrogen-containing functional group.

Photochemical [2+2] Cycloaddition: To construct a four-membered ring system within the molecular scaffold.

Electro-oxidative Coupling: To form a biaryl linkage if the this compound structure contains such a motif.

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgresearchgate.net The application of these principles is crucial for the sustainable development of new chemical entities, including those with the formula this compound.

Key green chemistry principles applicable to the synthesis of this compound analogues include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. acs.org

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. acs.org

Flow chemistry, photochemical, and electrochemical methods often align well with the principles of green chemistry. For example, flow chemistry can improve energy efficiency and reduce waste, while electrochemistry replaces hazardous reagents with clean electrons. stolichem.commdpi.com The use of catalysis, a cornerstone of green chemistry, is also readily integrated into these advanced synthetic platforms. rsc.org By designing synthetic routes with these principles in mind, the environmental impact of producing this compound analogues can be significantly reduced.

Advanced Structural Elucidation and Conformational Analysis of C21h25fn2o3 Entities

High-Resolution Spectroscopic Techniques for C21H25FN2O3 Structural Confirmation

High-resolution spectroscopic methods are fundamental for confirming the molecular structure of Carfentanil and identifying related compounds.

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the precise molecular formula of a compound. For Carfentanil, HRMS can confirm its elemental composition as this compound. Studies have employed high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) and Q Exactive hybrid quadrupole–orbitrap instruments, for the identification of Carfentanil and its metabolites. nih.govdntb.gov.ua For instance, in the analysis of street drug samples, HRMS was used to determine the chemical formulas of previously unknown but related substances, distinguishing them from Carfentanil. nih.gov The high accuracy of HRMS allows for the differentiation between compounds with very similar masses, which is critical in forensic and toxicological analysis. uvic.caoup.com Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by fragmenting the molecule and analyzing the resulting ions, which can reveal structural similarities to known compounds like Carfentanil. nih.gov

2D Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of hydrogen and carbon atoms, 2D NMR techniques offer deeper insights into the molecular framework by revealing correlations between different nuclei. dtic.milresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to piece together the connectivity of the molecule. For Carfentanil and its metabolites, 2D NMR spectra are instrumental in unambiguously assigning the signals and confirming the structure, such as verifying the position of hydroxyl groups on metabolites. mdpi.com Computational methods are sometimes used to calculate predicted ¹H and ¹³C-NMR shifts to aid in the analysis of experimental data for derivatives of Carfentanil. ingentaconnect.comeurekaselect.com

Below is a table summarizing the application of these high-resolution techniques.

| Analytical Technique | Application for this compound (Carfentanil) | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental formula. Identification of metabolites and structural analogs in complex mixtures. | Confirms the formula this compound. Enabled identification of 12 metabolites in human hepatocytes and structural analogs in street samples. nih.govnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through controlled fragmentation of the molecule. | Reveals fragmentation patterns characteristic of the 4-anilidopiperidine scaffold, aiding in the identification of novel analogues. nih.govdtic.mil |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals. Confirmation of molecular connectivity and stereochemistry. | Verifies the complete structure of Carfentanil and its synthetic derivatives by showing through-bond correlations between protons and carbons. researchgate.netmdpi.com |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. This technique has been employed to study Carfentanil and its derivatives, often in complex with other molecules like antibodies. scripps.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine the precise spatial arrangement of every atom, including bond lengths, bond angles, and torsional angles.

In a 2023 study, the crystal structure of Carfentanil bound to a specific antibody (C10‐S66K) was determined to a near-atomic resolution. scripps.edu This provided critical insights into how the antibody recognizes and binds to Carfentanil, revealing the specific interactions that are key to its high affinity. Such structural data is invaluable for the structure-based design and engineering of improved antibody therapies. acs.org While data for the crystal structure of Carfentanil itself is less commonly published in readily accessible literature, studies on the parent compound, fentanyl, reveal a chair conformation for the piperidine (B6355638) ring. jst.go.jp This information, combined with crystallographic data of derivatives, helps build a comprehensive picture of the molecule's solid-state structure.

| Technique | Subject | Key Structural Findings | Reference |

| X-ray Crystallography | Carfentanil bound to antibody C10-S66K | Determined near-atomic resolution structure of the complex, revealing binding interactions. | scripps.edu |

| X-ray Crystallography | Fentanyl (parent compound) | Piperidine ring adopts a near-ideal chair conformation. | jst.go.jp |

| X-ray Crystallography | Fentanyl derivatives bound to monoclonal antibodies | Detailed similarities in binding modes and identified critical binding residues. | acs.org |

Vibrational Spectroscopy for Functional Group Analysis in this compound Compounds

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. youtube.cominnovatechlabs.comfossanalytics.com These techniques measure the vibrations of chemical bonds, which occur at specific frequencies characteristic of the bond type and its environment.

FTIR Spectroscopy: FTIR analysis of Carfentanil would show characteristic absorption bands corresponding to its various functional groups. These include C-H stretching from the aromatic and aliphatic parts, a strong C=O stretching vibration from the ester and amide groups, and C-N stretching from the piperidine ring and amide linkage. ox.ac.ukresearchgate.net Computational studies using density functional theory (DFT) have been performed to calculate the theoretical infrared spectra of Carfentanil, which are then compared with experimental data to assign the observed vibrational modes accurately. ox.ac.uk

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about molecular vibrations. capes.gov.br Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a particularly sensitive technique for detecting trace amounts of Carfentanil. diva-portal.org Studies have analyzed the SERS and normal Raman responses of Carfentanil, using DFT modeling to support the analysis. diva-portal.org For Carfentanil, the SERS and normal Raman spectra show good agreement at higher concentrations, with a prominent peak around 1000 cm⁻¹ assigned to the trigonal bending of the phenyl ring. diva-portal.org

The table below highlights key vibrational modes for Carfentanil.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100-3000 | Phenyl rings |

| C-H Stretch (Aliphatic) | 3000-2850 | Piperidine ring, ethyl group |

| C=O Stretch (Ester & Amide) | 1735-1650 | Methyl ester, Propanamide |

| C-N Stretch | 1350-1000 | Tertiary amine, Amide |

| Phenyl Ring Bending | ~1000 | Phenyl rings |

Chiral Resolution and Enantiomeric Purity Assessment of this compound Stereoisomers

The concept of chirality is central to pharmacology, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different biological activities. nih.gov However, based on its chemical structure, Carfentanil itself does not possess a chiral center and therefore does not have stereoisomers. who.intunodc.org The carbon atom at the 4-position of the piperidine ring, which is substituted with both the anilino and methyl carboxylate groups, is a quaternary carbon but not a stereocenter as it is not bonded to four different substituent groups.

While Carfentanil is achiral, related isomers or derivatives could be chiral. For example, the synthesis of an isomer, 3-carbomethoxy fentanyl, results in cis and trans diastereomers, which were separated and found to have different potencies. researchgate.netbg.ac.rs If a chiral analogue of Carfentanil were to be synthesized, methods for chiral resolution and purity assessment would be critical. These methods often involve chiral chromatography (e.g., HPLC with a chiral stationary phase) or the use of chiral derivatizing agents to form diastereomers that can be separated by standard chromatography. snmjournals.orgwvu.edu Chiral HPLC analysis is a standard method to confirm enantiomeric purity, often aiming for a purity greater than 99%. snmjournals.org

Conformational Dynamics and Tautomerism Studies of this compound Structures

Conformational Dynamics: Carfentanil is a flexible molecule with several rotatable bonds, allowing it to adopt various conformations in solution. Understanding these conformational dynamics is key to understanding its interaction with the µ-opioid receptor. Molecular mechanics and quantum mechanics calculations are used to determine the lowest energy conformations. researchgate.netnih.gov

Studies on Carfentanil and its analogues have shown that the lowest-energy conformers typically feature the piperidine ring in a chair conformation. nih.gov For Carfentanil, the most stable conformation has the phenylethyl and N-phenylpropionamido substituents in equatorial positions, while the methyl carboxylate group is in an axial position. nih.gov This specific orientation is believed to be crucial for its high affinity and activity at the opioid receptor. The conformational flexibility of related isomers has been linked to their relative potencies, with less favorable orientations of key groups leading to reduced activity. researchgate.net

Tautomerism: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.govfrontiersin.org The primary site for potential tautomerism in Carfentanil would be the propanamide group, which could exist in keto (amide) and enol (imidic acid) forms. While tautomerism is a significant phenomenon for many drug molecules, affecting their properties and interactions, specific experimental studies focusing on the tautomerism of Carfentanil are not widely reported in the literature. chemrxiv.orgresearchgate.net The amide form is overwhelmingly stable for simple amides under physiological conditions. Computational and spectroscopic methods like NMR and UV/Vis spectroscopy, often in different solvents and pH conditions, would be the primary tools to investigate any potential tautomeric equilibria. frontiersin.orgmdpi.com

Computational Chemistry and Theoretical Investigations of C21h25fn2o3 Molecules

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of C21H25FN2O3 Isomers

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. uni.lu Methods like Density Functional Theory (DFT) are powerful tools for studying the isomers of this compound, such as N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2,3-dimethoxybenzamide and 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one. ibb.waw.plunivr.it

Theoretical investigations can predict the stability and reactivity of different isomers. unife.itcore.ac.uk For instance, by calculating the total energy of various optimized geometries, researchers can identify the most stable conformers. uniroma1.it Key electronic descriptors derived from these calculations help predict reactivity.

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations

| Descriptor | Significance | Predicted Application for this compound Isomers |

| HOMO Energy | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | A higher HOMO energy suggests greater susceptibility to electrophilic attack. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A lower LUMO energy indicates a higher propensity to accept electrons, relevant for interactions with biological nucleophiles. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap implies higher reactivity. This could be used to compare the relative reactivity of different this compound isomers. |

| Electron Density | Distribution of electrons around the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the isomer might interact with other molecules or biological targets. |

| Mulliken Charges | Provides an estimation of the partial atomic charges. | Helps in understanding electrostatic interactions, which are crucial for ligand-receptor binding. uniroma1.it |

These quantum methods are essential for building a foundational understanding of a molecule's behavior before undertaking more complex and computationally expensive simulations. google.com

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior. For this compound isomers, MD simulations can reveal how these molecules behave in aqueous solutions or complex biological settings, such as near a cell membrane or within a protein's active site.

Table 2: Typical Parameters and Outputs of MD Simulations for a this compound Isomer

| Parameter / Output | Description | Relevance |

| Force Field | A set of parameters used to calculate the potential energy of the system (e.g., CHARMM, AMBER). | Defines the physics of the interactions between atoms. |

| Solvent Model | Representation of water molecules in the simulation (e.g., TIP3P, SPC/E). | Crucial for accurately modeling the behavior of the solute in an aqueous environment. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom from its average position. | Highlights flexible regions of the molecule, which can be important for binding to a target. |

| Hydrogen Bonds | Number and duration of hydrogen bonds formed with solvent or a biological target. | Key to understanding the stability and specificity of interactions. |

These simulations provide a dynamic picture that static quantum calculations cannot, offering a bridge between molecular structure and biological function.

Prediction of Spectroscopic Signatures and Conformational Preferences for this compound

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing newly synthesized compounds. For the different isomers of this compound, theoretical calculations can generate predicted NMR, IR, and UV-Visible spectra. These predictions can then be compared with experimental data to confirm the correct structure.

Conformational analysis is another critical theoretical investigation, used to identify the preferred three-dimensional shapes of a flexible molecule. For a molecule like (R)-N-4′-((3″-Fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide, which has several rotatable bonds, there are numerous possible conformations. Computational tools can systematically explore this conformational space to find low-energy, stable structures.

Table 3: Computational Approaches for Spectroscopic and Conformational Analysis

| Analysis Type | Computational Method | Predicted Information for this compound |

| NMR Spectroscopy | DFT calculations of magnetic shielding tensors. | Prediction of ¹H and ¹³C chemical shifts, aiding in structural elucidation. |

| IR Spectroscopy | Calculation of vibrational frequencies. | Prediction of the infrared spectrum, showing characteristic peaks for functional groups (e.g., C=O, N-H, C-F bonds). |

| Conformational Search | Molecular mechanics or semi-empirical methods followed by DFT optimization. | Identifies a set of low-energy conformers, their relative populations, and the geometric parameters (bond lengths, angles) of the most stable shapes. |

Understanding the conformational preferences of a molecule is crucial because the biologically active conformation is often one of the low-energy structures accessible in solution.

Ligand-Protein Interaction Modeling for this compound Candidates

For this compound isomers with potential therapeutic applications, such as the D(3) dopamine (B1211576) receptor ligand N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2,3-dimethoxybenzamide, understanding how they bind to their protein targets is essential. ibb.waw.pl Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

Docking algorithms place the ligand into the binding site of a protein in various poses and score them based on factors like electrostatic and van der Waals interactions. This provides a static snapshot of the most likely binding mode. The results of a docking study can identify key amino acid residues that interact with the ligand, forming hydrogen bonds, hydrophobic interactions, or pi-stacking interactions.

Table 4: Example of a Ligand-Protein Interaction Analysis for a this compound Isomer

| Interaction Metric | Description | Example Finding |

| Binding Affinity / Docking Score | A score predicting the strength of the ligand-receptor interaction (e.g., in kcal/mol). | A lower score typically indicates a more favorable binding interaction. |

| Key Interacting Residues | Specific amino acids in the protein's binding pocket that form significant contacts with the ligand. | For a dopamine receptor ligand, this might include interactions with serine, aspartate, or aromatic residues like phenylalanine. |

| Hydrogen Bonds | Identification of specific donor-acceptor pairs between the ligand and protein. | The amide group in a this compound isomer could act as a hydrogen bond donor or acceptor. |

| Hydrophobic Interactions | Contacts between nonpolar regions of the ligand and protein. | The phenyl and piperidine (B6355638) rings would likely engage in hydrophobic interactions. |

These modeling studies are a cornerstone of modern drug discovery, allowing for the rapid screening of virtual compound libraries and guiding the design of more potent and selective molecules.

QSAR and Cheminformatics Approaches for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For a class of molecules like the propafenone-type analogues related to this compound, a QSAR model could predict the multidrug resistance modulation activity of new, unsynthesized analogues.

Cheminformatics tools are used to calculate a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed activity.

A typical QSAR model is represented by an equation like: Activity (e.g., log(1/EC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 5: Key Components of a QSAR Study for this compound Analogues

| Component | Description | Relevance |

| Training Set | A group of molecules with known structures and biological activities used to build the model. | A diverse training set is crucial for a robust model. |

| Molecular Descriptors | Numerical values that characterize the properties of the molecules (e.g., Molecular Weight, logP, Polar Surface Area). | The selection of relevant descriptors is key to the model's predictive power. |

| Statistical Model | The mathematical method used to correlate descriptors with activity (e.g., MLR, PLS, Neural Networks). | Different methods can capture different types of relationships in the data. |

| Validation (q², r²) | Statistical metrics used to assess the model's robustness and predictive ability. r² measures goodness of fit, while q² (from cross-validation) measures predictive power. | A good QSAR model should have high values for both r² and q², indicating it can reliably predict the activity of new compounds. |

QSAR and cheminformatics provide powerful tools to rationalize structure-activity relationships and guide the optimization of lead compounds in drug discovery projects.

Chemical Reactivity and Degradation Pathways of C21h25fn2o3 Structures

Oxidation and Reduction Chemistry of C21H25FN2O3

Paroxetine's interaction with oxidizing and reducing agents is a critical aspect of its chemical profile, influencing its metabolic fate and stability in certain formulations.

Oxidation: Paroxetine (B1678475) is extensively metabolized in the liver, primarily through oxidative processes. fda.gov The main metabolic pathway involves the oxidation of the methylenedioxyphenyl group to a catechol metabolite. drugbank.compharmacompass.com This intermediate is then further processed through methylation and conjugation with glucuronic acid and sulfate, leading to polar, readily cleared, and largely inactive metabolites. fda.govdrugbank.compharmacompass.com

Forced degradation studies have provided further insight into its oxidative stability. While some studies describe the compound as relatively stable under oxidative conditions amazonaws.com, others show susceptibility to degradation. In the presence of 3% hydrogen peroxide (H2O2), Paroxetine undergoes degradation pharmascholars.comresearchgate.net, with one study noting slight degradation under oxidant-induced stress. researchgate.net The presence of certain pharmaceutical excipients, such as polyethylene (B3416737) glycols (PEGs) in combination with iron oxides, can induce oxidative degradation of the excipient to form reactive impurities like formaldehyde (B43269) and formic acid. researchgate.netnih.gov These impurities can then react with the secondary amine of Paroxetine, leading to the formation of N-formyl and N-methyl paroxetine impurities. researchgate.netnih.gov Electrochemical studies indicate that Paroxetine begins to oxidize at a potential above +0.5 V, with the maximum oxidation observed at +0.9 V. benthamopen.com

Reduction: Information regarding the reductive degradation of the final Paroxetine molecule is limited in the literature. However, reduction reactions are relevant to its synthesis. For instance, the impurity Desfluoro paroxetine can be formed through the reduction of an intermediate with lithium aluminum hydride (LiAlH4) during the manufacturing process. amazonaws.com

Hydrolysis and Solvolysis Mechanisms of this compound

Solvolysis is a reaction where the solvent acts as the nucleophile; when the solvent is water, the reaction is termed hydrolysis. chemeurope.com

Paroxetine is reported to be stable against hydrolysis in aqueous buffer solutions at pH 5, 7, and 9 when kept in the dark at 25°C for a 30-day period. capes.gov.brnih.gov However, the molecule demonstrates lability under more strenuous conditions, particularly with acid or base catalysis at elevated temperatures. amazonaws.compharmascholars.com Acid hydrolysis primarily targets the ether linkage, causing cleavage of the bond between the piperidine (B6355638) moiety and the methylenedioxyphenoxy group. amazonaws.com This leads to the formation of several degradation products. amazonaws.com One study documented approximately 60% degradation of Paroxetine when refluxed in 0.1 M HCl at 80°C for 24 hours. pharmascholars.com Degradation is also observed under alkaline conditions. researchgate.net

Photochemical Degradation of this compound

Paroxetine is susceptible to degradation upon exposure to light, a process known as photolysis.

Studies using simulated sunlight show that Paroxetine is relatively photolabile, degrading completely in aqueous solutions within four days. capes.gov.brnih.gov The rate of this photodegradation is pH-dependent, accelerating as the pH increases. capes.gov.brnih.gov

| pH | Half-Life (t½) in Hours |

|---|---|

| 5 | 15.79 |

| 7 | 13.11 |

| 9 | 11.35 |

The photochemical degradation process is complex, involving both direct photolysis and indirect reactions with photochemically produced reactive species like hydroxyl radicals (HO•) and carbonate radicals (CO3•−). researchgate.net Research has identified multiple phototransformation products. researchgate.net The proposed primary degradation pathway is initiated by photohydrolysis, which involves the cleavage of the ether bond to yield 4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine as a key intermediate. researchgate.net Of the photoproducts formed, one has been identified as photolytically unstable, while another is very stable and persists under continued irradiation. capes.gov.brnih.gov In contrast, some studies conducted on the solid form of the drug reported only mild decomposition under photolytic conditions. pharmascholars.com Advanced oxidation processes, such as photocatalysis using TiO2, have been shown to degrade Paroxetine much more rapidly, achieving complete removal in as little as 45 minutes under specific laboratory conditions. oaepublish.com

Thermal Stability and Decomposition Products of this compound

Paroxetine hydrochloride demonstrates significant thermal stability before undergoing decomposition at high temperatures.

Thermal analysis studies, including thermogravimetry (TG) and differential scanning calorimetry (DSC), show that the compound is stable up to approximately 205°C. researchgate.net Above this temperature, it undergoes decomposition in a multi-step process. researchgate.netepa.govfapesp.br When heated in either an inert (nitrogen) or an oxidizing (air) atmosphere, the molecule degrades after initial dehydration and melting events. researchgate.netepa.govfapesp.br Analysis of the evolved gases during this process has identified the primary decomposition products. researchgate.netepa.govfapesp.br A separate study involving exposure to dry heat at 80°C for 48 hours resulted in a 15–20% degradation of the compound. pharmascholars.com

| Decomposition Product |

|---|

| Hydrogen Chloride (HCl) |

| Piperidine |

| Fluorobenzene |

| Carbon Dioxide (CO2) |

Derivatization Reactions for this compound Functionalization

Derivatization involves the chemical modification of a compound to enhance its properties for analysis or to create new analogues for research.

For research into its mechanism of action, derivatives of Paroxetine have been synthesized. nih.govelifesciences.org In one notable example, the 4-fluoro group on the phenyl ring was substituted with bromine or iodine to create Br-paroxetine and I-paroxetine. nih.govelifesciences.org This synthesis was accomplished via a multi-step pathway that utilized a transition metal-catalyzed C–H functionalization strategy to install the aryl group onto the piperidine ring. nih.govelifesciences.org

For analytical purposes, Paroxetine can be derivatized to improve its detectability. Methods include N-nitrosation using sodium nitrite (B80452) for gas chromatography-mass spectrometry (GC-MS) analysis researchgate.net, and conversion to a pentafluorobenzyl carbamate (B1207046) derivative, also for GC-MS applications. researchgate.net As mentioned previously, N-methylation and N-formylation are derivatization reactions that can occur unintentionally in formulated products due to reactive impurities from excipients. researchgate.netnih.gov

Investigation of Biological Activities and Mechanisms of Action for C21h25fn2o3 Compounds

Target Identification and Validation for C21H25FN2O3 Candidates

The identification of specific biological targets is a critical first step in understanding the therapeutic potential of any compound. For the various molecules represented by this compound, research has identified several distinct targets.

One prominent candidate is an inhibitor of Staphylococcus aureus α-hemolysin (Hla) . A patent for inhibitors of this key virulence factor describes a compound with the formula this compound. google.com The therapeutic strategy is to block the action of Hla, thereby interfering with the pathogen's ability to cause tissue damage and colonize the host, which is a validated approach for combating S. aureus infections. google.com

Another identified target is β-ketoacyl-acyl carrier protein synthase III (FabH) in Haemophilus influenzae. A genome-scale metabolic model identified the fatty acid synthesis (FASII) pathway as essential for this bacterium, with FabH being a key enzyme in this process. csic.es A synthetic inhibitor with the formula this compound was studied, validating FabH as a promising target for new antimicrobial agents against H. influenzae. csic.es

In the context of cancer and drug resistance, a derivative of propafenone (B51707) with the formula this compound has been shown to target P-glycoprotein (PGP) . uniroma1.it PGP is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic agents out of cancer cells, leading to multidrug resistance (MDR). Inhibition of PGP is a well-established strategy to reverse MDR. uniroma1.it

Furthermore, research into treatments for neurological conditions has explored compounds with this molecular formula. One such compound was designed as a hybrid structure of known anticonvulsant pharmacophores, suggesting that its targets likely reside within the central nervous system, potentially involving voltage-gated sodium channels, similar to prototype drugs like lacosamide. core.ac.uk

Finally, a metabolite of the synthetic opioid ocfentanil also shares this molecular formula. univr.itunife.it Given its origin, its primary targets are presumed to be the opioid receptors , particularly the mu-opioid receptor (MOR), which mediates the analgesic and euphoric effects of opioids. univr.it

Enzyme Inhibition and Activation Studies by this compound Derivatives

Following target identification, detailed studies on enzyme interactions provide insight into the mechanism of action.

The this compound compound targeting H. influenzae FabH acts as an enzyme inhibitor . csic.es FabH catalyzes the crucial initial condensation step in the bacterial fatty acid synthesis pathway. By inhibiting this enzyme, the compound effectively halts the production of essential fatty acids, which are vital for building bacterial cell membranes, leading to a reduction in bacterial viability. csic.es Docking studies have provided a plausible three-dimensional model of the inhibitor bound to the FabH active site. csic.es

For the propafenone-type this compound analogue, its activity is characterized by the inhibition of the P-glycoprotein transporter. This compound was evaluated for its ability to block the efflux of the chemotherapeutic drug daunomycin from multidrug-resistant cells. uniroma1.it The potency of this inhibition is quantified by its EC50 value, which represents the concentration required to achieve 50% of the maximum inhibitory effect on the transporter's function. uniroma1.it

In a broader screening context, a compound with the formula this compound (EOS47574) was tested in a TR-FRET competition binding assay to identify selective mTORC1 inhibitors. However, in this specific assay, it was found to be inactive.

Receptor Binding Assays and Ligand-Receptor Interactions of this compound

The interaction with cellular receptors is a key mechanism for many drugs. For this compound variants, receptor binding is particularly relevant for those targeting the nervous system.

The ocfentanil metabolite with the formula this compound is expected to interact with opioid receptors. Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the mu- (μ), delta- (δ), and kappa- (κ) opioid receptors. univr.it Binding to the mu-opioid receptor (MOR) is responsible for the primary analgesic effects, but also for adverse effects like respiratory depression. univr.it The binding affinity of such metabolites to opioid receptors is a crucial determinant of their pharmacological activity. It has also been noted that fentanyl and its analogues can interact with serotonin (B10506) 5-HT1A receptors. univr.itunife.it

A compound identified as CHEMBL3655677, which has the formula this compound, has been documented in binding assays targeting membrane receptors, although specific receptor subtypes and affinity values are not detailed in the initial findings. ebi.ac.ukebi.ac.uk

Modulation of Cellular Pathways by this compound Analogues (In vitro studies)

The binding of a compound to its target ultimately leads to the modulation of intracellular signaling pathways.

The inhibition of S. aureus α-hemolysin by a this compound candidate prevents the formation of pores in host cell membranes. This directly interferes with the lytic and cytotoxic effects of the toxin, thereby protecting cells from damage. In vitro assays, such as the LDH-Glo Cytotoxicity Assay on A549 cells, are used to quantify this protective effect by measuring the release of lactate (B86563) dehydrogenase from damaged cells. google.com

The this compound inhibitor of H. influenzae FabH modulates the fatty acid biosynthesis (FASII) pathway . csic.es This pathway is critical for producing acyl-ACP and β-hydroxyacyl-ACP, which are precursors for phospholipids (B1166683) and lipid A, essential components of the bacterial membrane. csic.es By blocking this pathway, the inhibitor disrupts membrane integrity and function.

For the propafenone analogue, its inhibition of P-glycoprotein restores the intracellular concentration and efficacy of co-administered anticancer drugs. This modulation of the drug efflux pathway can reverse the multidrug resistance phenotype in cancer cell lines. uniroma1.it

The ocfentanil metabolite, through its interaction with opioid receptors, modulates several downstream pathways. Binding to MOR typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels, which collectively result in reduced neuronal excitability and analgesia. univr.it

Structure-Activity Relationship (SAR) Studies of this compound Variants

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds.

In the development of compounds for neurological conditions, a systematic approach was taken where the N-benzyl amide moiety was extended to resemble known anticonvulsants. core.ac.uk The design aimed to merge two distinct pharmacophores into a single, compact molecule. This structural economy was anticipated to provide favorable CNS biodistribution and reduce potential sites for unwanted metabolism. core.ac.uk

Antimicrobial and Antifungal Activity Assessment (Molecular Basis)

Several compounds with the formula this compound have demonstrated significant antimicrobial properties.

The inhibitor of S. aureus α-hemolysin shows activity by neutralizing a key virulence factor rather than directly killing the bacteria. This anti-virulence approach is a promising strategy that may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics. google.com

The FabH inhibitor demonstrates direct antimicrobial activity against H. influenzae. csic.es Its mechanism is based on the targeted disruption of the essential fatty acid synthesis pathway. The effectiveness of this inhibitor was confirmed in vitro, where it reduced the viability of H. influenzae in a dose- and strain-dependent manner. csic.es The table below summarizes the minimum inhibitory concentration (MIC) for this compound against a specific strain.

| Compound | Organism | Target | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| FabH Inhibitor | Haemophilus influenzae RdKW20 | FabH | MIC | 16 µg/mL | csic.es |

Antineoplastic and Cytotoxic Mechanisms in Cellular Models

The investigation of this compound compounds has also extended to their potential as anticancer agents and their cytotoxic effects.

The propafenone-type modulator of multidrug resistance does not typically exhibit direct cytotoxicity. Instead, its "antineoplastic" activity is synergistic, enhancing the effectiveness of other chemotherapeutic drugs by preventing their removal from cancer cells. uniroma1.it Its efficacy is measured by its ability to reverse resistance, often expressed as an EC50 value for the inhibition of drug efflux.

The mechanisms of cytotoxicity can be varied, often involving the induction of apoptosis. For instance, cytotoxic lymphocytes can trigger apoptosis in target cells through pathways like the perforin/granzyme system or the Fas-FasL interaction. nih.gov While not directly studied for a this compound compound, these are fundamental mechanisms of induced cell death in immunological and cancer contexts.

Table of Mentioned Compounds

| Molecular Formula | Common/Systematic Name(s) or Description | CAS Number |

| This compound | 1-(4-fluorophenyl)-2-hydroxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | 51037-51-5 uni.lu |

| This compound | 2-(4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one | Not specified |

| This compound | 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea | 2034240-30-5 a2bchem.com |

| This compound | (4-Fluorophenoxy)acetic acid, (2-hexyloxybenzylidene)hydrazide | Not specified |

| This compound | (2-(4-((4-Fluorophenyl)Phenylmethyl)-1-Piperazinyl)Ethoxy)Acetic Acid Hydrate | 83881-57-6 |

| This compound | Metabolite of Ocfentanil | Not specified |

| This compound | Inhibitor of Staphylococcus aureus α-hemolysin | Not specified |

| This compound | Inhibitor of Haemophilus influenzae FabH | Not specified |

| This compound | Propafenone-type modulator of multidrug resistance | Not specified |

| This compound | (R)-N-4′-((3″-Fluoro)benzyloxy)benzyl 2-Acetamido-3,3-dimethylbutanamide | Not specified |

| This compound | CHEMBL3655677 | Not specified |

| This compound | EOS47574 | Not specified |

Advanced Analytical Methodologies for C21h25fn2o3 Research

Chromatographic Separation Techniques for C21H25FN2O3 Isomers and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are fundamental in pharmaceutical analysis for separating a compound from its impurities and related substances. For this compound, High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity assessment and quality control.

High-Performance Liquid Chromatography (HPLC):

HPLC is extensively used to determine the purity of Maropitant and to separate it from any related substances or degradation products that may arise during synthesis or storage. europa.euveeprho.com Given that Maropitant has two chiral centers, it can exist as multiple stereoisomers. europa.eu Chiral HPLC methods are specifically employed to ensure enantiomeric purity, which is a critical quality attribute. europa.eu

A common approach for purity and assay testing involves reversed-phase HPLC (RP-HPLC). daicelpharmastandards.com Validation of these HPLC methods is performed in accordance with relevant guidelines to ensure they are fit for purpose. europa.eu A certificate of analysis for Maropitant Citrate (B86180) Salt, for instance, showed a purity of 99.09% as determined by HPLC with detection at 205 nm. lgcstandards.com Another method for detecting Maropitant citrate and its related substances uses a C18 column with a mobile phase consisting of a dipotassium (B57713) hydrogen phosphate (B84403) solution and acetonitrile, with detection at 222 nm. google.com

Gas Chromatography (GC):

While HPLC is favored for the analysis of the non-volatile Maropitant molecule, Gas Chromatography (GC) is essential for testing other quality aspects, such as the presence of residual solvents from the manufacturing process. europa.eu The active substance specifications for Maropitant include tests for residual solvents using GC to ensure they are within acceptable safety limits. europa.euveeprho.com

| Parameter | Method 1 (Purity/Impurity) | Method 2 (Purity/Impurity) |

|---|---|---|

| Column | CAPCELL PAK C18 (4.6×250mm) 5μm | ACE 3 C18 (10 cm × 2.1 mm) 3 μm |

| Mobile Phase A | 0.01mol/L Dipotassium hydrogen phosphate (pH 7.50) | Water with 0.2% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Detection | UV at 222 nm | Mass Spectrometry (MS) |

| Flow Rate | 1.0 ml/min | 0.35 mL/min |

| Column Temperature | 40-42°C | 30°C |

| Application | Detection of Maropitant and related substances. google.com | Quantitative analysis in plasma. avma.orgnih.gov |

Quantitative Analysis of this compound in Complex Matrices (e.g., Biological Samples for Research, Environmental Samples)

The quantification of this compound in complex matrices like biological fluids is crucial for pharmacokinetic and research studies. These analyses demand highly sensitive and selective methods to accurately measure low concentrations of the analyte in the presence of many interfering substances.

Biological Samples:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Maropitant in biological samples such as plasma. avma.orgeuropa.eunih.govtennessee.edu Research studies have detailed validated LC-MS/MS methods for determining Maropitant concentrations in plasma from various species, including dogs, cats, pigs, rabbits, and birds. avma.orgeuropa.eutennessee.eduresearchgate.netresearchgate.net

In a typical bioanalytical method, plasma samples are first treated to precipitate proteins, often using acetonitrile. nih.gov An internal standard, such as d4-buprenorphine, is added before extraction to ensure accuracy. avma.orgavma.org The extracted sample is then injected into the LC-MS/MS system. These methods can achieve a low limit of quantitation (LOQ), often around 0.1 ng/mL, and a limit of detection (LOD) of approximately 0.05 ng/mL, making them suitable for detailed pharmacokinetic profiling. nih.govavma.org For example, a study in orange-winged Amazon parrots measured plasma Maropitant concentrations to determine its pharmacokinetic parameters after intravenous and subcutaneous administration. avma.orgnih.gov

Environmental Samples:

While documentation on the analysis of Maropitant in environmental samples is less common than in biological matrices, the established LC-MS/MS methods could be adapted for this purpose. The high sensitivity and specificity of these techniques would be essential for detecting trace amounts of the compound in environmental compartments like water or soil, which could be a subject for future research.

Capillary Electrophoresis and Microfluidic Platforms for this compound Analysis

Capillary electrophoresis (CE) and microfluidics are modern analytical techniques that offer advantages such as high separation efficiency, low sample consumption, and potential for high-throughput analysis.

Capillary Electrophoresis (CE):

Microfluidic Platforms:

Microfluidic devices, or "lab-on-a-chip" systems, miniaturize and integrate multiple analytical processes onto a single chip. rsc.orgmdpi.comanr.fr These platforms allow for the precise manipulation of picoliter to microliter volumes of fluids, enabling high-throughput analysis with minimal sample and reagent consumption. mdpi.commdpi.com For pharmaceutical analysis, microfluidic chips can be integrated with separation techniques like electrophoresis and detection methods like mass spectrometry. mdpi.com While specific applications of microfluidic devices for this compound analysis are still an emerging area of research, the technology holds significant promise for future applications in high-content screening and single-cell analysis related to the compound's mechanism of action. nih.gov

Hyphenated Techniques for this compound Characterization (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the definitive identification and quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the most widely published and robust method for the analysis of Maropitant in research settings. tennessee.eduresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The process involves separating Maropitant from other components in the sample matrix via the LC column, after which it enters the mass spectrometer. avma.orgtennessee.edu

In the MS, the Maropitant molecule is ionized, typically using positive electrospray ionization (ESI+). nih.gov The precursor ion (the ionized molecule) is selected and then fragmented to produce characteristic product ions. For Maropitant, the precursor ion has a mass-to-charge ratio (m/z) of 469.3. avma.org This is fragmented into product ions, such as m/z 119.1 or m/z 147.1, which are then detected. avma.orgavma.org This process, known as selective reaction monitoring (SRM), is highly specific and allows for accurate quantification even at very low concentrations. avma.orgavma.org

| Parameter | Value/Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govavma.org |

| Precursor Ion (m/z) | 469.3 | avma.org |

| Product Ion(s) (m/z) | 147.1 or 119.1 | avma.orgavma.org |

| Internal Standard | d4-buprenorphine | avma.orgavma.org |

| Internal Standard Precursor Ion (m/z) | 472.3 | avma.orgavma.org |

| Internal Standard Product Ion(s) (m/z) | 101.1 | avma.orgavma.org |

| Limit of Quantitation (LOQ) | 0.1 ng/mL | nih.govavma.org |

| Limit of Detection (LOD) | ~0.05 ng/mL | nih.govavma.org |

Gas Chromatography-Mass Spectrometry (GC-MS):

As mentioned, GC is primarily used for analyzing volatile compounds. In the context of this compound quality control, GC-MS could be used to identify and quantify volatile impurities or residual solvents, providing a higher degree of confidence in the identity of the detected substances compared to GC with less specific detectors. europa.eu

Table of Compound Names

| Chemical Formula | Common/Systematic Name(s) |

| This compound | Maropitant; (2S,3S)-N-[[5-(1,1-Dimethylethyl)-2-methoxyphenyl]methyl]-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |

| This compound | N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2,3-dimethoxybenzamide |

| C38H48N2O8 | Maropitant Citrate Salt |

| C22H29N3O | d4-buprenorphine (as internal standard) |

Preclinical and Mechanistic Investigations of C21h25fn2o3 in Model Systems

In Vitro Pharmacokinetics and Metabolism Studies (e.g., microsomal stability, CYP inhibition)

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are foundational in drug discovery.

Microsomal Stability: Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are used to determine a compound's metabolic stability. evotec.com The test compound is incubated with liver microsomes and a cofactor like NADPH, and its disappearance over time is monitored, typically by LC-MS. evotec.com The resulting data on the compound's half-life (t½) and intrinsic clearance are critical for predicting its metabolic fate in vivo. nih.gov

CYP Inhibition: Compounds are also screened for their potential to inhibit specific CYP isoforms (e.g., CYP3A4, CYP2C9). nih.govdrugbank.com This is vital for predicting drug-drug interactions, where one drug could slow the metabolism of another, leading to potential toxicity. drugbank.comnih.gov Inhibition can be reversible or mechanism-based (irreversible), and specific assays are used to determine the inhibition constant (Kᵢ) and other kinetic parameters. nih.govnih.gov

Receptor Occupancy Studies in Non-Human Models

Receptor occupancy (RO) assays measure the extent to which a drug binds to its target receptor in vivo. itrlab.com This is a key pharmacodynamic measurement that links drug concentration to its biological effect.

Methodology: Flow cytometry is a common technique for RO assays, especially for cell surface receptors. itrlab.com It can be used to measure free receptors, drug-occupied receptors, or total receptors using fluorescently labeled antibodies or ligands. kcasbio.com Positron Emission Tomography (PET) is another powerful in vivo imaging technique used to quantify receptor occupancy in the brain of non-human primates and humans by using a radiolabeled tracer that binds to the target receptor. biorxiv.orgopenmedscience.com

Application: RO data from non-human primate models are often used to predict the doses required to achieve a therapeutic effect in humans. itrlab.comkcasbio.com These studies are critical for informed dose selection in clinical trials and for understanding the relationship between drug exposure and target engagement. frontiersin.org

Enzyme Assays in Biochemical Systems

Enzyme assays are used to determine the activity of an enzyme and to find substances that can inhibit that activity. These are typically performed in simplified, cell-free biochemical systems. The assay measures the rate of conversion of a substrate to a product. Inhibitors are characterized by their ability to reduce this rate, and key parameters like the IC₅₀ (half-maximal inhibitory concentration) are determined.

Future Perspectives and Emerging Research Areas for C21h25fn2o3

Design of Novel C21H25FN2O3 Analogues with Enhanced Specificity or Potency

The quest for improved therapeutic agents is driving the design of new analogues of Maropitant. The primary goal is to develop compounds with enhanced specificity for the NK-1 receptor or greater potency, which could lead to more effective treatments with fewer side effects. Research in this area focuses on modifying the core structure of Maropitant to optimize its interaction with the NK-1 receptor. mdpi.comresearchgate.net

Key research directions include:

Structure-Activity Relationship (SAR) Studies: Researchers are systematically altering different parts of the Maropitant molecule to understand how these changes affect its binding affinity and activity at the NK-1 receptor. mdpi.com

Development of Non-Peptide Antagonists: The focus remains on non-peptide antagonists, like Maropitant, as they generally offer better oral bioavailability and stability compared to peptide-based compounds. mdpi.comresearchgate.net

Broadening Therapeutic Applications: Novel analogues are being investigated for a range of conditions beyond emesis, including pain, inflammation, and even cancer, where the substance P/NK-1 receptor system is implicated. mdpi.comoup.com

| Analogue/Compound Class | Research Focus | Potential Advantage | Reference |

|---|---|---|---|

| Substituted Quinuclidines | Optimization of the core structure for enhanced NK-1 receptor binding. | Increased potency and selectivity. | researchgate.netgoogle.com |

| Non-Peptide NK-1R Antagonists | Improving pharmacokinetic properties for broader therapeutic use. | Enhanced oral bioavailability and metabolic stability. | mdpi.com |

| Radiolabeled Analogues | Development for diagnostic imaging and targeted radionuclide therapy. | Potential for use in cancer diagnosis and treatment. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to Maropitant research is a promising frontier. mdpi.comnih.gov These computational tools can accelerate the identification of new drug candidates, predict their properties, and optimize research processes.

Emerging applications in this domain include:

Virtual Screening: AI algorithms can screen vast libraries of chemical compounds to identify potential new NK-1 receptor antagonists with desirable characteristics. researchgate.net

Predictive Modeling: Machine learning models are being developed to predict the bioactivity, and potential drug-target interactions of Maropitant analogues. nih.govbiorxiv.org This can help prioritize which compounds to synthesize and test in the lab.

Drug Repurposing: AI can analyze biological data to identify new potential uses for Maropitant and related compounds beyond their current indications. nih.gov

Veterinary Diagnostics: AI is also being integrated into veterinary diagnostic imaging, which can complement the therapeutic use of drugs like Maropitant by improving the accuracy of diagnoses. nih.govdvm360.com

| AI/ML Application | Description | Potential Impact on Maropitant Research | Reference |

|---|---|---|---|

| Virtual Screening of GPCR Ligands | Utilizing computational models to screen large compound libraries for potential NK-1 receptor binders. | Accelerated discovery of novel and diverse Maropitant analogues. | researchgate.net |

| Predictive Bioactivity Models | Employing machine learning algorithms (e.g., deep learning, random forest) to predict the efficacy of new compounds. | More efficient and targeted drug design with higher success rates. | nih.govbiorxiv.org |

| AI in Veterinary Imaging | Using AI to enhance the analysis of diagnostic images in veterinary medicine. | Improved diagnosis of conditions where Maropitant may be used as a treatment. | nih.gov |

Development of this compound-Based Chemical Probes for Biological Research

Chemical probes are essential tools for studying biological processes at the molecular level. universiteitleiden.nl Developing Maropitant-based chemical probes can provide deeper insights into the role of the NK-1 receptor in health and disease.

Key areas of development include:

Activity-Based Probes: These probes can be designed to covalently bind to active NK-1 receptors, allowing researchers to visualize and quantify the active receptor population in cells and tissues. nih.gov

Fluorescently Labeled Probes: Attaching a fluorescent tag to Maropitant or its analogues enables the use of advanced imaging techniques to track the distribution and dynamics of the NK-1 receptor in living systems.

Radiolabeled Probes: The synthesis of radiolabeled versions of Maropitant, for example with isotopes like Carbon-11 or Fluorine-18, can be used in Positron Emission Tomography (PET) imaging to study the distribution of NK-1 receptors in the brain and other organs non-invasively. mdpi.com

| Probe Type | Application | Scientific Value | Reference |

|---|---|---|---|

| Activity-Based Probes | To selectively label and identify active NK-1 receptors in complex biological samples. | Provides a direct measure of functional receptor levels, aiding in drug discovery and diagnostics. | universiteitleiden.nlnih.gov |

| Radiolabeled NK-1R Antagonists | For use in PET imaging to visualize and quantify NK-1 receptor distribution in vivo. | Facilitates research into the role of NK-1 receptors in various diseases and the development of targeted therapies. | mdpi.com |

Exploration of this compound Derivatives in Materials Science or other non-biological applications

While Maropitant is primarily studied for its biological activity, the unique chemical structure of its derivatives could lend itself to applications in materials science and other non-biological fields. This area of research is still in its infancy but holds potential for innovation.

Possible future research directions could involve:

Functionalized Polymers: Incorporating Maropitant derivatives into polymers could create materials with specific recognition properties, potentially for use in biosensors or targeted drug delivery systems.

Surface Coatings: The properties of Maropitant analogues could be harnessed to create specialized surface coatings, for instance, with anti-fouling properties.

Chiral Catalysis: The stereospecific nature of Maropitant could be explored for its potential use as a scaffold in the development of new chiral catalysts for asymmetric synthesis.

Currently, there is limited published research in this specific area, highlighting it as a novel and underexplored avenue for future investigation.

Methodological Advancements in this compound Characterization and Synthesis

Continuous improvement in analytical and synthetic methods is crucial for advancing research on Maropitant and its analogues.

Areas of ongoing development include:

Advanced Analytical Techniques: The use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of Maropitant concentrations in plasma and tissues is well-established and continues to be refined. researchgate.net

Novel Synthetic Routes: Researchers are exploring more efficient and cost-effective methods for synthesizing Maropitant and its derivatives, which is particularly important for large-scale production. uniupo.it

Solid-State Characterization: Studies on the solid-state properties of Maropitant, such as its different polymorphic forms, are important for formulation development and ensuring the stability and bioavailability of the final drug product. uniupo.it

Formulation Enhancements: Ongoing research focuses on creating new formulations of Maropitant, such as more palatable oral solutions or novel topical hydrogels, to improve patient compliance and explore new delivery routes. datainsightsmarket.comavma.orggoogle.com

| Methodological Advancement | Description | Impact | Reference |

|---|---|---|---|

| Chiral HPLC | Used to control the enantiomeric purity of Maropitant during synthesis. | Ensures the correct stereoisomer is produced, which is critical for its biological activity. | europa.eu |